
2-Bromo-3-(bromomethyl)thiophene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Optimization
Electrophilic Bromination of 3-(Bromomethyl)thiophene
The primary synthetic route involves brominating 3-(bromomethyl)thiophene at the 2-position. Electrophilic bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Catalyst : Lewis acids like FeBr₃ (1–5 mol%) enhance regioselectivity.
- Reaction Time : 4–12 hours for complete conversion.
Table 1: Bromination Conditions and Yields
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Br₂ | CCl₄ | 0–5 | 78 | 95 |
NBS | CHCl₃ | 20–25 | 85 | 97 |
Br₂ + FeBr₃ | CCl₄ | 10–15 | 92 | 98 |
NBS outperforms Br₂ in yield and selectivity due to its controlled release of bromine. Excess Br₂ risks over-bromination, forming 2,5-dibromo derivatives, which are challenging to separate.
Radical Bromination for Allylic Functionalization
Introducing the bromomethyl group at the 3-position requires allylic bromination of 3-methylthiophene. This step employs NBS with radical initiators like azobisisobutyronitrile (AIBN) under UV light:
- Solvent : Tetrachloromethane (CCl₄) or benzene.
- Conditions : Reflux at 80°C for 6–8 hours.
- Mechanism : Radical chain reaction propagates bromine addition to the methyl group.
Equation 1 :
$$ \text{3-Methylthiophene} + \text{NBS} \xrightarrow{\text{AIBN, } \Delta} \text{3-(Bromomethyl)thiophene} + \text{Succinimide} $$
This method achieves ~70% yield but requires rigorous purification to remove succinimide byproducts.
Industrial-Scale Production
Continuous-Flow Reactor Systems
Large-scale synthesis adopts continuous-flow technology to enhance efficiency and safety. Key features include:
- Reactor Design : Multi-zone temperature control (0–25°C) for sequential bromination steps.
- Automation : Real-time monitoring of Br₂/NBS feed rates to prevent over-bromination.
- Output : 50–100 kg/day with ≥95% purity.
Table 2: Industrial vs. Laboratory-Scale Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 0.5–2 L | 500–1000 L |
Temperature Control | Manual | Automated |
Yield | 75–85% | 90–92% |
Solvent Recycling and Waste Management
Industrial processes prioritize solvent recovery (e.g., CCl₄ distillation) and neutralize HBr byproducts with NaOH scrubbers. Closed-loop systems reduce environmental impact and costs.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Peaks at δ 7.12 (thiophene H-4), δ 4.32 (CH₂Br), and δ 2.98 (thiophene H-5) confirm structure.
- GC-MS : Molecular ion cluster at m/z 249.9 ([M]⁺) with isotopic pattern matching Br₂.
- FT-IR : Absence of C-H stretches (~2900 cm⁻¹) in the bromomethyl group confirms deuteration-free synthesis.
Purity Assessment
HPLC with UV detection (λ = 254 nm) resolves 2-bromo-3-(bromomethyl)thiophene (Rt = 8.2 min) from 2,5-dibromo analogs (Rt = 10.5 min).
Challenges and Mitigation Strategies
Regioselectivity in Di-Bromination
Competing bromination at positions 2, 4, and 5 is minimized by:
- Low-Temperature Bromination : Slows kinetic side reactions.
- Steric Hindrance : Bulky substituents at position 3 direct Br₂ to position 2.
Byproduct Formation
- Succinimide Residues : Removed via aqueous washes (pH 7–8).
- Polybrominated Thiophenes : Column chromatography (silica gel, hexane/EtOAc 9:1) isolates the target compound.
Emerging Methodologies
Photocatalytic Bromination
Recent advances use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to activate NBS at ambient temperatures. Benefits include:
- Energy Efficiency : 25°C vs. traditional 80°C.
- Enhanced Selectivity : >90% yield with minimal byproducts.
Flow Chemistry for Multistep Synthesis
Integrated flow systems perform sequential bromination and purification, reducing human intervention and contamination risks.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used. The reactions are performed in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
2-Bromo-3-(bromomethyl)thiophene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of conjugated polymers and organic semiconductors, which are essential for electronic and optoelectronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: It is used in the development of probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)thiophene in chemical reactions involves the electrophilic nature of the bromine atoms, which makes them susceptible to nucleophilic attack The thiophene ring provides a stable aromatic system that can undergo various transformations while maintaining its aromaticity
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-3-(bromomethyl)thiophene
- CAS RN : 40032-76-6
- Molecular Formula : C₅H₄Br₂S
- Molecular Weight : 255.96 g/mol
- Physical Properties : Boiling point: 115°C (at 50 Torr), Density: 2.025 g/cm³ .
Synthesis :
this compound is synthesized via bromination of 2-bromo-3-methylthiophene using N-bromosuccinimide (NBS) and dibenzoyl peroxide (DBPO) in a 63% yield . Alternative routes involve radical bromination of 3-methylthiophene derivatives with NBS and AIBN in CCl₄ .
Comparison with Structurally Similar Compounds
Substituent Variation in Brominated Thiophenes
Reactivity and Stability
- Electrophilic Reactivity : The bromomethyl group (-CH₂Br) in this compound enhances its reactivity in nucleophilic substitutions compared to methyl (-CH₃) or chloro (-Cl) analogs. This makes it a versatile intermediate for functionalization (e.g., allylation, amination) .
- Steric Effects: Long alkyl chains (e.g., dodecyl in 2-bromo-3-dodecylthiophene) improve solubility in nonpolar solvents but reduce reactivity in solid-state polymerizations .
- Halogen Influence : Chlorine-substituted analogs (e.g., 2-chloro-3-(bromomethyl)thiophene) exhibit lower reactivity in Suzuki-Miyaura couplings compared to brominated derivatives, favoring selectivity in stepwise syntheses .
Biological Activity
2-Bromo-3-(bromomethyl)thiophene is an organobromine compound with the molecular formula CHBrS. This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom, and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in therapeutic contexts.
This compound is characterized by its significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The compound can undergo several types of chemical reactions, including:
- Substitution Reactions : The bromine atoms can be substituted by nucleophiles such as amines or thiols.
- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling).
- Oxidation and Reduction Reactions : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
The biological activity of this compound is attributed to its interactions at the molecular level. These interactions can alter enzyme activity and influence cellular processes. Key mechanisms include:
- Enzyme Inhibition/Activation : The compound can bind to the active sites of enzymes, inhibiting or facilitating their catalytic activities.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, altering transcriptional activity.
Cellular Effects
The effects of this compound on cellular processes are diverse:
- Cell Signaling Pathways : Exposure to this compound may lead to changes in gene expression involved in detoxification processes.
- Metabolic Interactions : It interacts with metabolic enzymes, potentially altering the production and utilization of metabolic intermediates.
Case Studies
Recent studies have explored the synthesis and biological evaluation of derivatives based on this compound:
- Haemolytic Activity : A study synthesized several derivatives and evaluated their haemolytic activities against human red blood cells. Compounds derived from this compound exhibited varying levels of haemolysis, with some showing significant activity (up to 69.7% lysis) .
- Antithrombolytic Activity : The same derivatives were tested for antithrombolytic activity, revealing moderate clot lysis effects, with some compounds achieving clot lysis rates up to 31.5% .
Research Applications
The compound has several applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing complex molecules in pharmaceuticals and agrochemicals.
- Medicinal Chemistry : As an intermediate in synthesizing biologically active compounds, it shows promise for developing new therapeutic agents.
- Chemical Biology : Used in developing probes and sensors for biological studies.
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370778 | |
Record name | 2-Bromo-3-bromomethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-76-6 | |
Record name | 2-Bromo-3-bromomethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-(bromomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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